![molecular formula C18H15FN4O2 B5866289 5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one](/img/structure/B5866289.png)
5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one
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Overview
Description
5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazino-benzimidazole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the triazino moiety: This step involves cyclization reactions using appropriate reagents and conditions.
Attachment of the 4-fluorophenoxyethyl group: This is usually done through nucleophilic substitution reactions, where the fluorophenoxy group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological outcomes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds have been studied for their potential to enhance the activity of other agents, showcasing different but related chemical behaviors.
Uniqueness
5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one stands out due to its unique triazino-benzimidazole core, which imparts stability and versatility
Properties
IUPAC Name |
5-[2-(4-fluorophenoxy)ethyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-17(24)20-18-22(10-11-25-14-8-6-13(19)7-9-14)15-4-2-3-5-16(15)23(18)21-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDICKQUSKSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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